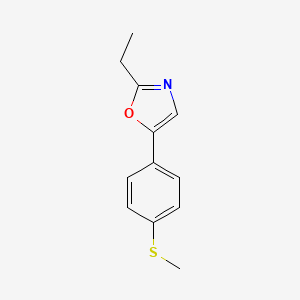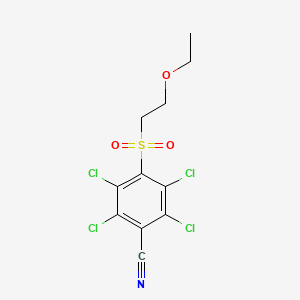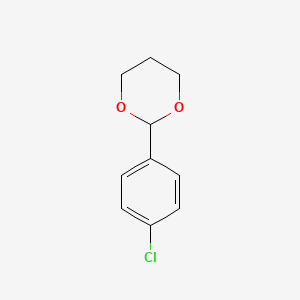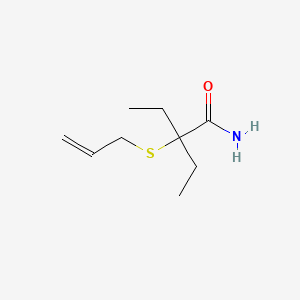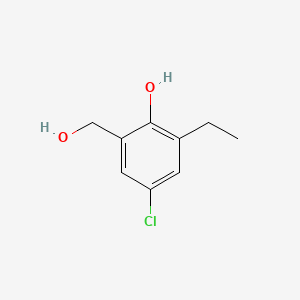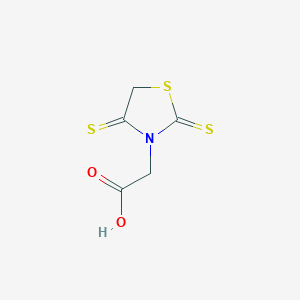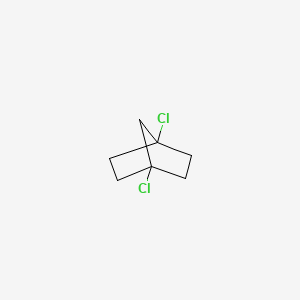
1,4-Dichloronorbornane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloronorbornane is a bicyclic organic compound with the molecular formula C₇H₁₀Cl₂. It is a derivative of norbornane, where two chlorine atoms are substituted at the 1 and 4 positions. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
1,4-Dichloronorbornane can be synthesized through several methods. One common synthetic route involves the chlorination of norbornane. The process typically uses phosphorus trichloride and phosphorus pentachloride as chlorinating agents. The reaction is carried out in a solvent such as pentane, and the mixture is stirred and cooled to maintain the desired reaction conditions . Industrial production methods may involve similar chlorination processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1,4-Dichloronorbornane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to norbornane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can be achieved using agents like potassium permanganate, leading to the formation of norbornane derivatives with hydroxyl or carbonyl groups.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1,4-Dichloronorbornane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various norbornane derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Dichloronorbornane involves its interaction with various molecular targets. The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The bicyclic structure of the compound also influences its reactivity and interaction with other molecules. Pathways involved in its mechanism of action include the formation of intermediates that can further react to produce desired products.
Comparison with Similar Compounds
1,4-Dichloronorbornane can be compared with other chlorinated norbornane derivatives, such as 2,2-Dichloronorbornane and 1-Chloronorbornane . These compounds share similar structural features but differ in the position and number of chlorine atoms. The unique positioning of chlorine atoms in this compound gives it distinct reactivity and applications. For example:
2,2-Dichloronorbornane: Has chlorine atoms at the 2 positions, leading to different reactivity patterns.
1-Chloronorbornane: Contains a single chlorine atom, making it less reactive in certain substitution reactions compared to this compound.
These differences highlight the uniqueness of this compound and its specific applications in various fields.
Properties
CAS No. |
2941-51-7 |
|---|---|
Molecular Formula |
C7H10Cl2 |
Molecular Weight |
165.06 g/mol |
IUPAC Name |
1,4-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-1-2-7(9,5-6)4-3-6/h1-5H2 |
InChI Key |
YBNBENMSAFGIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13954589.png)

![Furo[3,4-f][1,3]benzothiazole](/img/structure/B13954603.png)
![1-(7-Amino-2-azaspiro[4.4]nonan-2-yl)-2-chloroethanone](/img/structure/B13954607.png)
![2-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954641.png)
